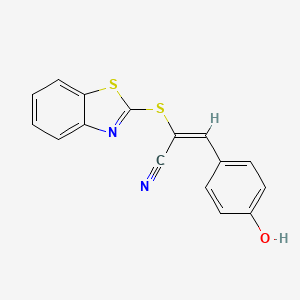![molecular formula C19H15BrN4 B5415486 3-(4-bromophenyl)-2-ethyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5415486.png)
3-(4-bromophenyl)-2-ethyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-2-ethyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-2-ethyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that the compound may work by inhibiting various enzymes and proteins involved in cell growth and division. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on cells. The compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-bromophenyl)-2-ethyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that the compound may have toxic effects on cells at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-(4-bromophenyl)-2-ethyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. One direction is to study the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the compound's mechanism of action and identify the enzymes and proteins it targets. Additionally, future studies could focus on optimizing the synthesis method of the compound to increase its yield and purity.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-2-ethyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine has been achieved using various methods. One of the most common methods involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of sodium hydride to form 3-(4-bromophenyl)-2-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carbaldehyde. This intermediate is then reacted with hydrazine hydrate and acetic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-2-ethyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antifungal, and antibacterial properties. The compound has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-2-ethyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4/c1-2-16-18(13-5-7-15(20)8-6-13)19-22-11-9-17(24(19)23-16)14-4-3-10-21-12-14/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISGIRVQZUCEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5415427.png)
![6-{4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}-9H-purine](/img/structure/B5415441.png)
![2-{[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5415447.png)

![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1-[5-(1H-pyrazol-3-yl)-2-furyl]methanamine](/img/structure/B5415451.png)
![3-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5415452.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}cyclopentanecarboxamide](/img/structure/B5415453.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5415458.png)
![2-(methoxymethyl)-7-(1-naphthyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5415465.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-[2-(phenylthio)ethyl]piperazine](/img/structure/B5415472.png)
![rel-(4aS,8aR)-6-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-butyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5415477.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B5415485.png)